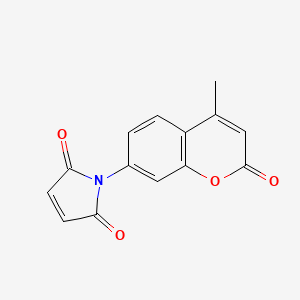

N-(4-Methylumbelliferyl)-maleinimid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(4-methyl-2-oxochromen-7-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4/c1-8-6-14(18)19-11-7-9(2-3-10(8)11)15-12(16)4-5-13(15)17/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWQLGLJKVPHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572106 | |

| Record name | 1-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211565-47-8 | |

| Record name | 1-(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the N-(4-Methylumbelliferyl)-maleimide Reaction with Thiols

For Researchers, Scientists, and Drug Development Professionals

N-(4-Methylumbelliferyl)-maleimide is a valuable reagent in biochemical and pharmaceutical research, primarily utilized for the fluorescent labeling and quantification of sulfhydryl (thiol) groups in proteins, peptides, and other biomolecules. This guide provides a comprehensive overview of the core reaction mechanism, quantitative data, experimental protocols, and relevant applications.

Core Reaction Mechanism: Michael Addition

The fundamental reaction between N-(4-Methylumbelliferyl)-maleimide and a thiol-containing compound (such as cysteine) is a Michael addition . This reaction is a cornerstone of bioconjugation due to its high specificity and efficiency under physiological conditions.[1]

The process involves the nucleophilic attack of the thiolate anion (S⁻) on one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This forms a stable, covalent thioether bond.[1][2][3] The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[1][2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than its reaction with amines.[2]

Caption: The Michael addition reaction of a thiol with N-(4-Methylumbelliferyl)-maleimide.

Factors Influencing the Reaction

Several factors can influence the rate and specificity of the thiol-maleimide reaction:

-

pH: The reaction rate is significantly dependent on the pH of the medium. The active nucleophile is the thiolate anion (S⁻). Therefore, the reaction rate increases with pH as more of the thiol (R-SH) is converted to the thiolate. However, at pH values above 7.5, the maleimide group can also react with primary amines (e.g., lysine residues), reducing the chemoselectivity for thiols.[2] Furthermore, hydrolysis of the maleimide ring itself increases at higher pH, which renders it unreactive towards thiols.[2] The optimal pH range for a specific and efficient reaction is generally considered to be between 6.5 and 7.5.[1][2]

-

Solvent: Polar solvents such as water, DMSO, and DMF can facilitate the reaction by promoting the formation of the thiolate ion.[2]

-

Temperature: As with most chemical reactions, increasing the temperature will generally increase the reaction rate. However, for biological samples, the reaction is typically carried out at room temperature or 4°C to maintain the integrity of the biomolecules.

Quantitative Data

The reaction of N-(4-Methylumbelliferyl)-maleimide with thiols results in a significant change in fluorescence, which forms the basis for its use in quantitative assays. While the maleimide itself is essentially non-fluorescent, the resulting thioether adduct is highly fluorescent.[4]

| Property | N-(4-Methylumbelliferyl)-maleimide | Thiol Adduct |

| Fluorescence | Non-fluorescent | Highly fluorescent |

| Excitation Max (nm) | ~325-330 | ~325-330 |

| Emission Max (nm) | N/A | ~390-400 |

| Optimal pH Range | 6.5 - 7.5 | 6.5 - 7.5 |

Note: The exact excitation and emission maxima may vary slightly depending on the solvent and the specific thiol-containing molecule.

Potential Side Reactions and Stability of the Adduct

While the thiol-maleimide reaction is robust, there are potential side reactions and considerations regarding the stability of the resulting thiosuccinimide product.

-

Hydrolysis: The maleimide ring can undergo hydrolysis, particularly at higher pH, rendering it inactive.[2] It is therefore recommended to prepare aqueous solutions of maleimide-containing reagents immediately before use.[2]

-

Retro-Michael Reaction: The thioether bond formed can be slowly reversible under certain conditions, which can lead to payload migration in bioconjugates.[2][5]

-

Thiazine Rearrangement: When the maleimide reacts with a peptide or protein containing an N-terminal cysteine, a rearrangement can occur, forming a six-membered thiazine structure.[6][7] This side reaction is influenced by the pH and the amino acid sequence adjacent to the N-terminal cysteine.[6]

Caption: Potential side reactions of the thiol-maleimide adduct.

Experimental Protocols

Below is a general protocol for labeling proteins with N-(4-Methylumbelliferyl)-maleimide. It is crucial to optimize the conditions for each specific application.

Materials:

-

Protein sample containing free thiol groups.

-

N-(4-Methylumbelliferyl)-maleimide.

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2).

-

Quenching reagent (e.g., L-cysteine or dithiothreitol (DTT)).

-

Size-exclusion chromatography column for purification.

Protocol:

-

Protein Preparation: If the protein has disulfide bonds that need to be labeled, they must first be reduced using a reagent like DTT or TCEP. The reducing agent must then be removed, for example, by dialysis or a desalting column, prior to labeling.

-

Reagent Preparation: Prepare a stock solution of N-(4-Methylumbelliferyl)-maleimide in a suitable organic solvent like DMSO or DMF immediately before use.

-

Labeling Reaction:

-

Dissolve the protein in the reaction buffer to a known concentration.

-

Add the N-(4-Methylumbelliferyl)-maleimide stock solution to the protein solution. A 10- to 20-fold molar excess of the reagent over the protein is a common starting point.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, protected from light.

-

-

Quenching: Add an excess of a low-molecular-weight thiol (e.g., L-cysteine or DTT) to quench any unreacted maleimide.

-

Purification: Remove the unreacted reagent and quenching agent by passing the reaction mixture through a size-exclusion chromatography column.

-

Characterization: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein and the incorporated fluorophore. The fluorescence of the labeled protein can be measured using a fluorometer.

Caption: General experimental workflow for protein labeling with N-(4-Methylumbelliferyl)-maleimide.

Applications in Research and Drug Development

The specific and efficient nature of the thiol-maleimide reaction makes N-(4-Methylumbelliferyl)-maleimide a versatile tool in various research areas:

-

Protein Labeling and Detection: Its fluorescent properties allow for the sensitive detection and quantification of proteins in complex mixtures.

-

Conformational Change Studies: Changes in the local environment of the attached fluorophore can lead to changes in its fluorescence properties, providing insights into protein conformational changes.

-

Drug Delivery Systems: Maleimide chemistry is widely used to conjugate drugs to antibodies or other targeting molecules to create antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][8]

-

Biosensor Development: The fluorescence turn-on mechanism upon reaction with thiols can be exploited in the design of biosensors for thiol-containing analytes.

References

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. Maleimide-thiol adducts stabilized through stretching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. Drug Conjugation via Maleimide-Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectral Properties of N-(4-Methylumbelliferyl)-maleimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Methylumbelliferyl)-maleimide is a thiol-reactive fluorescent probe that combines the well-characterized fluorophore, 4-methylumbelliferone (4-MU), with a maleimide functional group. This conjugation renders the molecule highly selective for sulfhydryl groups, which are predominantly found in cysteine residues of proteins. The reaction between the maleimide and a thiol group results in the formation of a stable thioether bond, a process often accompanied by a significant change in the fluorophore's spectral properties. This "turn-on" fluorescence makes N-(4-Methylumbelliferyl)-maleimide a valuable tool for labeling and detecting proteins and other thiol-containing biomolecules. This guide provides a comprehensive overview of its spectral characteristics, detailed experimental protocols for its use, and graphical representations of the underlying chemical and experimental workflows.

Core Spectral Properties

The spectral properties of N-(4-Methylumbelliferyl)-maleimide are dictated by the 4-methylumbelliferone moiety and are significantly influenced by the state of the maleimide group (unconjugated vs. conjugated) and environmental factors such as pH.

Unconjugated N-(4-Methylumbelliferyl)-maleimide

Prior to reaction with a thiol, the fluorescence of the 4-methylumbelliferone core is substantially quenched by the maleimide group. This quenching is a common phenomenon in maleimide-fluorophore conjugates.

Thiol-Conjugated N-(4-Methylumbelliferyl)-maleimide

Upon reaction with a thiol-containing molecule, the quenching effect of the maleimide is alleviated, leading to a significant increase in fluorescence intensity. The spectral properties of the resulting conjugate are similar to those of the parent fluorophore, 4-methylumbelliferone. The fluorescence of 4-methylumbelliferone and its derivatives is known to be pH-dependent.[1][2]

Quantitative Spectral Data

The following table summarizes the key spectral properties of N-(4-Methylumbelliferyl)-maleimide before and after conjugation with a thiol. The data for the conjugated form are based on the known properties of 4-methylumbelliferone.

| Property | Unconjugated | Thiol-Conjugated (pH > 7.5) | Thiol-Conjugated (pH < 7.0) |

| Excitation Maximum (λex) | ~315-330 nm | ~360-365 nm[1] | ~320 nm[2] |

| Emission Maximum (λem) | ~375 nm | ~445-455 nm[2] | ~445 nm[3] |

| Extinction Coefficient (ε) | Not well-documented | ~12,300 M⁻¹cm⁻¹ (at 316 nm)[4] | Not well-documented |

| Quantum Yield (ΦF) | Low (quenched) | ~0.63 (in 0.1 M phosphate buffer, pH 10)[5][6] | Lower than at high pH |

| Fluorescence Lifetime (τ) | Not well-documented | ~3.76 ns (in PVA film)[7] | Not well-documented |

Note: The values for the conjugated form are based on data for 4-methylumbelliferone and its derivatives. The exact values for a specific conjugate may vary depending on the local environment of the fluorophore.

Chemical Reaction Mechanism

N-(4-Methylumbelliferyl)-maleimide selectively reacts with thiol groups (sulfhydryl groups) via a Michael addition mechanism.[8] This reaction is highly efficient and proceeds under mild conditions, typically in a pH range of 6.5 to 7.5.[9] At pH values above 7.5, the reactivity of maleimides with primary amines can become a competing side reaction. The reaction with a thiol disrupts the electron-withdrawing properties of the maleimide double bond, leading to the observed "turn-on" fluorescence.[10]

Experimental Protocols

The following sections provide detailed methodologies for protein labeling with N-(4-Methylumbelliferyl)-maleimide and for the characterization of its spectral properties.

Protein Labeling with N-(4-Methylumbelliferyl)-maleimide

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

-

N-(4-Methylumbelliferyl)-maleimide

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Protein to be labeled (containing free cysteine residues)

-

Phosphate-buffered saline (PBS), pH 7.0-7.5, or other amine-free buffer (e.g., HEPES)

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

-

Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (10k MWCO for IgG) for purification

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.

-

Prepare Dye Stock Solution: Immediately before use, dissolve N-(4-Methylumbelliferyl)-maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Labeling Reaction: While gently stirring the protein solution, add the dye stock solution to achieve a 10-20 fold molar excess of the dye relative to the protein. Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.

-

Purification: Separate the labeled protein from the unreacted dye using size-exclusion chromatography or dialysis. The first colored fraction from the column will be the labeled protein.

-

Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~360 nm (for the conjugated dye).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. repository.tcu.edu [repository.tcu.edu]

- 8. bachem.com [bachem.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42141D [pubs.rsc.org]

Technical Guide: N-(4-Methylumbelliferyl)-maleimide Excitation and Emission Spectra

This in-depth technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the spectral properties and application of N-(4-Methylumbelliferyl)-maleimide. This reagent is a valuable tool for fluorescently labeling molecules containing sulfhydryl groups.

Core Concept: Thiol-Reactive Fluorescent Labeling

N-(4-Methylumbelliferyl)-maleimide is a thiol-reactive fluorescent probe. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond.[1][2] The 4-methylumbelliferyl (4-MU) moiety serves as the fluorophore. While the maleimide itself is non-fluorescent, upon conjugation to a thiol-containing molecule, the resulting adduct exhibits the fluorescent properties of the 4-methylumbelliferyl group.[3]

The fluorescence of the 4-methylumbelliferyl fluorophore is notably dependent on the pH of the environment.[4][5] This characteristic is crucial for designing and interpreting fluorescence-based assays.

Spectral Properties

The excitation and emission maxima of the N-(4-Methylumbelliferyl)-maleimide-thiol adduct are dictated by the 4-methylumbelliferyl fluorophore and are pH-sensitive. At lower pH values, the excitation maximum is around 320 nm, while at higher pH values, it shifts to approximately 360-365 nm.[4][6] The emission maximum generally ranges from 445 nm to 455 nm.[4][6] The fluorescence intensity is significantly greater at alkaline pH (around 10) compared to neutral pH.

Quantitative Spectral Data

For clarity, the pH-dependent spectral properties of the 4-methylumbelliferyl fluorophore, which are representative of the thiol-conjugated N-(4-Methylumbelliferyl)-maleimide, are summarized below.

| pH Range | Excitation Wavelength (λex) | Emission Wavelength (λem) | Reference |

| 1.97 - 6.72 | 320 nm | 445 - 455 nm | [4][6] |

| 7.12 - 10.3 | 360 nm | 445 - 455 nm | [4][6] |

| 10.2 (0.15 M glycine buffer) | 365 nm | 445 nm | |

| Water | 380 nm | 454 nm |

Experimental Protocols

I. Protocol for Labeling Proteins with N-(4-Methylumbelliferyl)-maleimide

This protocol outlines the steps for conjugating N-(4-Methylumbelliferyl)-maleimide to a protein containing cysteine residues.

Materials:

-

N-(4-Methylumbelliferyl)-maleimide

-

Protein with available sulfhydryl groups

-

Degassed conjugation buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.5; buffers such as PBS, Tris, or HEPES are also suitable)[1][7]

-

Anhydrous DMSO or DMF

-

(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to reduce disulfide bonds.[1][8]

-

(Optional) EDTA to prevent metal-catalyzed oxidation of thiols.[7]

-

Purification column (e.g., size-exclusion chromatography or dialysis) to remove unreacted dye.[7]

Procedure:

-

Protein Preparation:

-

Dissolve the protein to be labeled in the degassed conjugation buffer at a concentration of 1-10 mg/mL.[8]

-

To prevent the formation of disulfide bonds which do not react with maleimides, it is recommended to work with degassed solutions and optionally add 1-5 mM EDTA to the buffer.[1][7]

-

If the protein contains disulfide bonds that need to be labeled, pre-treat the protein with a 10-100 fold molar excess of a reducing agent like TCEP for 20-30 minutes at room temperature.[8] Note: If using DTT, it must be removed prior to adding the maleimide reagent.[8]

-

-

Dye Preparation:

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the N-(4-Methylumbelliferyl)-maleimide stock solution to the protein solution.[8] The optimal ratio may need to be determined empirically for each specific protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7]

-

-

Purification:

-

Remove the unreacted N-(4-Methylumbelliferyl)-maleimide from the labeled protein using a size-exclusion column, dialysis, or a dye removal column.[7]

-

-

Storage:

-

Store the labeled protein protected from light at 4°C for short-term storage or in single-use aliquots at -20°C for long-term storage.[7]

-

II. Protocol for Measuring Excitation and Emission Spectra

This protocol describes how to determine the fluorescence spectra of the labeled protein.

Materials:

-

Fluorescently labeled protein conjugate

-

Appropriate buffer for spectral measurement (consider the pH-dependence of the fluorophore)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up according to the manufacturer's instructions.

-

Set the excitation and emission slit widths (e.g., 5 nm).

-

-

Excitation Spectrum Measurement:

-

Dilute the labeled protein to a suitable concentration in the measurement buffer in a quartz cuvette. The absorbance at the excitation maximum should ideally be below 0.1 to avoid inner filter effects.

-

Set the emission wavelength to the expected maximum (e.g., 450 nm).

-

Scan a range of excitation wavelengths (e.g., 300 nm to 420 nm) and record the fluorescence intensity.

-

The wavelength with the highest fluorescence intensity is the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Using the same sample, set the excitation wavelength to the determined maximum (λex).

-

Scan a range of emission wavelengths (e.g., 420 nm to 600 nm) and record the fluorescence intensity.

-

The wavelength with the highest fluorescence intensity is the emission maximum (λem).

-

-

Data Analysis:

-

Plot fluorescence intensity versus wavelength for both the excitation and emission scans to visualize the spectra.

-

If studying pH effects, repeat the measurements in buffers of different pH values.

-

Visualizations

Signaling Pathways and Workflows

Caption: Reaction of N-(4-Methylumbelliferyl)-maleimide with a protein thiol group.

Caption: Workflow for protein labeling and spectral analysis.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. nbinno.com [nbinno.com]

- 3. Fluorescent thiol reagents. VI. N-(1-Anilinonaphthyl-4)maleimide; a fluorescent hydrophobic probe directed to thiol groups in protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. (4-Methylumbelliferyl)-N-acetyl-α-D-neuraminic acid sodium salt | 76204-02-9 [m.chemicalbook.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

An In-depth Technical Guide to the Solubility and Stability of N-(4-Methylumbelliferyl)-maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of N-(4-Methylumbelliferyl)-maleimide, a widely used thiol-reactive fluorescent compound. Understanding these core properties is critical for the successful design and execution of experiments in bioconjugation, drug delivery, and diagnostics.

Core Properties of N-(4-Methylumbelliferyl)-maleimide

N-(4-Methylumbelliferyl)-maleimide is a versatile reagent that combines the thiol-reactivity of the maleimide group with the fluorescent properties of the 4-methylumbelliferone (4-MU) fluorophore. Its primary application lies in the covalent labeling of sulfhydryl groups in proteins, peptides, and other biomolecules.

Chemical Structure:

-

Molecular Formula: C₁₄H₉NO₄

-

Molecular Weight: 255.23 g/mol

-

CAS Number: 211565-47-8

Solubility

The solubility of N-(4-Methylumbelliferyl)-maleimide is a crucial factor in the preparation of stock solutions and the design of labeling protocols. Like many fluorescent dyes, it exhibits limited solubility in aqueous buffers and requires the use of organic co-solvents.

While specific quantitative solubility data for N-(4-Methylumbelliferyl)-maleimide is not extensively published, data from structurally related 4-methylumbelliferyl derivatives and general knowledge of maleimide dyes provide valuable guidance. It is recommended to prepare stock solutions in anhydrous polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Table 1: Solubility of Related 4-Methylumbelliferyl Compounds

| Compound | Solvent | Solubility |

| 4-Methylumbelliferyl-N-acetyl-α-D-neuraminic acid | DMF | 15 mg/mL[1] |

| DMSO | 20 mg/mL[1] | |

| Ethanol | 0.25 mg/mL[1] | |

| PBS (pH 7.2) | 10 mg/mL[1] | |

| 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide | DMSO | 76 mg/mL[2] |

| Water | 3 mg/mL[2] | |

| Ethanol | Insoluble[2] |

This data is for related compounds and should be used as an estimate for N-(4-Methylumbelliferyl)-maleimide.

For practical applications, a stock solution of 10 mM in anhydrous DMSO or DMF is commonly recommended in protein labeling protocols.[3][4]

Stability and Hydrolysis

The stability of N-(4-Methylumbelliferyl)-maleimide and its conjugates is influenced by several factors, primarily pH, temperature, and the presence of nucleophiles.

Stability of the Maleimide Moiety

The maleimide group is susceptible to hydrolysis, particularly at alkaline pH. The rate of this ring-opening reaction is dependent on the concentration of hydroxide ions.[5]

-

Below pH 4: The rate of hydrolysis is largely independent of pH.[5]

-

Between pH 7 and 9: The rate of hydrolysis is proportional to the hydroxide ion concentration.[5]

-

Above pH 7.5: Hydrolysis becomes a significant competing reaction to the desired thiol modification.[6]

Stock solutions of N-(4-Methylumbelliferyl)-maleimide in anhydrous DMSO or DMF are generally stable for at least one month when stored at -20°C, protected from light and moisture.[7] It is crucial to use anhydrous solvents to prevent premature hydrolysis. The solid compound should be stored at 2-8°C.[8]

Stability of the Thiosuccinimide Conjugate

The reaction of the maleimide with a thiol group forms a thiosuccinimide linkage. While this bond is generally stable, it can be susceptible to a retro-Michael reaction, leading to thiol exchange, particularly in the presence of high concentrations of other thiols like glutathione.[9][10][11]

A key secondary reaction that enhances the stability of the conjugate is the hydrolysis of the thiosuccinimide ring. This ring-opening reaction forms a stable thioether derivative that is resistant to thiol exchange. The rate of this stabilizing hydrolysis is influenced by the substituent on the maleimide nitrogen. N-aryl maleimides, such as N-(4-Methylumbelliferyl)-maleimide, are known to exhibit accelerated hydrolysis of the thiosuccinimide ring, leading to more stable bioconjugates.[10]

Diagram of factors influencing the stability of N-(4-Methylumbelliferyl)-maleimide and its conjugates.

Experimental Protocols

The following protocols provide a detailed methodology for the use of N-(4-Methylumbelliferyl)-maleimide in protein labeling.

Preparation of Reagents

-

Protein Solution:

-

Dissolve the protein to be labeled in a suitable buffer at a concentration of 1-10 mg/mL.[12][13]

-

Recommended buffers include 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES at a pH of 7.0-7.5.[3][12][13]

-

Ensure the buffer is free of thiols (e.g., DTT, 2-mercaptoethanol).

-

Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas (e.g., nitrogen, argon) to prevent oxidation of free thiols.[3][12][13]

-

-

N-(4-Methylumbelliferyl)-maleimide Stock Solution:

-

Allow the vial of N-(4-Methylumbelliferyl)-maleimide to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[3][4] For example, dissolve 2.55 mg in 1 mL of solvent.

-

Vortex briefly to ensure complete dissolution.

-

This stock solution can be stored at -20°C for up to one month, protected from light and moisture.[7]

-

-

(Optional) Reduction of Protein Disulfide Bonds:

-

If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary prior to labeling.

-

Add a 10-100-fold molar excess of tris(2-carboxyethyl)phosphine (TCEP) to the protein solution.[3]

-

Incubate at room temperature for 20-30 minutes.[3]

-

TCEP does not need to be removed before adding the maleimide reagent. If dithiothreitol (DTT) is used, it must be removed by dialysis or gel filtration prior to labeling.[3]

-

Protein Conjugation Workflow

Workflow for protein conjugation with N-(4-Methylumbelliferyl)-maleimide.

-

Labeling Reaction:

-

Add the N-(4-Methylumbelliferyl)-maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the dye.[3][4]

-

Add the dye solution dropwise while gently stirring or vortexing.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[3]

-

-

Purification of the Conjugate:

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the 4-methylumbelliferone fluorophore (approximately 360 nm).

Conclusion

N-(4-Methylumbelliferyl)-maleimide is a valuable tool for fluorescently labeling biomolecules. A thorough understanding of its solubility and stability is paramount for achieving optimal and reproducible results. While it has limited aqueous solubility, the use of organic co-solvents like DMSO and DMF allows for the preparation of effective stock solutions. The stability of both the maleimide reagent and its thiosuccinimide conjugate is highly pH-dependent. By controlling the reaction conditions, particularly maintaining a pH between 7.0 and 7.5, and by following established protocols for conjugation and purification, researchers can successfully utilize this reagent for a wide range of applications in drug development and life sciences.

References

- 1. caymanchem.com [caymanchem.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Hydrolysis of some N-alkylmaleimides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. biotium.com [biotium.com]

- 8. N-(4-Methylumbelliferyl)-maleinimid | 211565-47-8 [chemicalbook.com]

- 9. d-nb.info [d-nb.info]

- 10. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. lumiprobe.com [lumiprobe.com]

N-(4-Methylumbelliferyl)-maleimide: A Technical Guide to its Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Core Concepts and Photophysical Properties

N-(4-Methylumbelliferyl)-maleimide is a bifunctional molecule comprising a 4-methylumbelliferyl (a derivative of coumarin) fluorophore and a maleimide reactive group. The maleimide moiety allows for covalent labeling of thiol groups, commonly found in cysteine residues of proteins. A key feature of this probe is the significant change in its fluorescence upon reaction with a thiol. The maleimide group itself exhibits a low molar extinction coefficient and is essentially non-fluorescent.[1] The coumarin fluorophore, in this conjugated form, also displays quenched fluorescence. Upon reaction with a thiol via a Michael addition, the electronic structure of the molecule is altered, leading to a significant increase in fluorescence, a phenomenon often referred to as "turn-on" fluorescence. This property makes it a highly sensitive reagent for quantifying free thiols.

While precise quantitative data for N-(4-Methylumbelliferyl)-maleimide is not extensively published, the photophysical properties can be estimated by examining its core components. The fluorescent component is a derivative of 7-aminocoumarin. For instance, 7-Amino-4-methylcoumarin (AMC) exhibits excitation and emission maxima in the ranges of 344-351 nm and 430-445 nm, respectively.[2][3][4] Coumarin derivatives are known for their strong blue fluorescence and high sensitivity.[5] The quantum yield of coumarin dyes can be high, with some derivatives reaching values up to 0.83 in certain solvents.[6]

Quantitative Data Summary

The following table summarizes the known photophysical properties of the parent fluorophore, 7-Amino-4-methylcoumarin, which provides a basis for understanding the characteristics of N-(4-Methylumbelliferyl)-maleimide upon reaction with a thiol. The extinction coefficient for the maleimide group is also provided for context.

| Compound/Moiety | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Solvent/Conditions |

| 7-Amino-4-methylcoumarin (AMC) | 344 - 351 nm[2][3][4] | 430 - 445 nm[2][3][4] | Not specified | Not specified | Not specified |

| Maleimide | 302 nm[1] | Non-fluorescent[1] | 620 M⁻¹cm⁻¹[1] | ~0 | Not specified |

| Various Coumarin Derivatives | Not specified | ~390 - 480 nm[7] | Generally moderate[7] | Up to 0.83[6][8] | Solvent dependent |

Experimental Protocols

To empower researchers to precisely quantify the photophysical properties of N-(4-Methylumbelliferyl)-maleimide and its thiol adducts in their specific experimental systems, this section provides detailed methodologies for determining the molar extinction coefficient and fluorescence quantum yield.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using spectrophotometry and is calculated based on the Beer-Lambert law.

Materials:

-

N-(4-Methylumbelliferyl)-maleimide

-

High-purity solvent (e.g., DMSO, DMF, or an appropriate buffer)

-

UV-Vis spectrophotometer

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Quartz cuvettes (typically 1 cm path length)

Procedure:

-

Prepare a stock solution: Accurately weigh a small amount of N-(4-Methylumbelliferyl)-maleimide and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution.

-

Prepare a series of dilutions: From the stock solution, prepare a series of dilutions with known concentrations. A minimum of five dilutions is recommended to ensure linearity.

-

Measure absorbance: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λmax) using the spectrophotometer. Use the same solvent as a blank reference.

-

Plot a calibration curve: Plot the measured absorbance at λmax versus the molar concentration of the dilutions.

-

Calculate the molar extinction coefficient: The slope of the resulting linear regression line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹ (assuming a 1 cm path length).

Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process. The comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield, is the most common approach.

Materials:

-

N-(4-Methylumbelliferyl)-maleimide (or its thiol adduct)

-

A suitable fluorescence standard with a known quantum yield in the same spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54, or a coumarin standard like Coumarin 1 in ethanol, Φ = 0.73).

-

High-purity, spectroscopic grade solvents.

-

UV-Vis spectrophotometer.

-

Spectrofluorometer.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Prepare stock solutions: Prepare stock solutions of both the sample and the standard in the same solvent.

-

Prepare a series of dilutions: Prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

Measure absorbance: Record the absorbance of each dilution at the chosen excitation wavelength.

-

Measure fluorescence emission: For each dilution, record the fluorescence emission spectrum, ensuring to use the same excitation wavelength and instrument settings for both the sample and the standard.

-

Integrate the fluorescence spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot the data: For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Calculate the quantum yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

where:

-

Φ_standard is the quantum yield of the standard.

-

m_sample and m_standard are the slopes of the linear regressions for the sample and the standard, respectively.

-

η_sample and η_standard are the refractive indices of the solvents used for the sample and standard (if they are different).

-

Workflow for Thiol Detection using N-(4-Methylumbelliferyl)-maleimide

The primary application of N-(4-Methylumbelliferyl)-maleimide is the sensitive detection and quantification of free thiol groups in biological samples. The workflow involves the reaction of the non-fluorescent probe with a thiol-containing molecule, resulting in a highly fluorescent product.

References

- 1. Quantify Maleimide by Absorbance or Fluorescence | AAT Bioquest [aatbio.com]

- 2. caymanchem.com [caymanchem.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Reactive Coumarins | AAT Bioquest [aatbio.com]

- 8. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide (DACM) for Researchers and Drug Development Professionals

Introduction

In the fields of biomedical research, drug discovery, and diagnostics, fluorescent probes are indispensable tools for elucidating biological processes at the molecular level. Among these, thiol-reactive fluorescent dyes are of particular importance due to their ability to selectively label cysteine residues in proteins. This technical guide provides a comprehensive overview of N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide (DACM), a well-characterized and widely used blue fluorescent thiol-reactive probe. While the initially requested "N-(4-Methylumbelliferyl)-maleimide" is not a commonly cited or commercially available compound, DACM represents a structurally related and functionally analogous alternative from the coumarin family of dyes. This guide is intended for researchers, scientists, and drug development professionals seeking to utilize DACM for protein labeling, fluorescence microscopy, and other bioanalytical applications.

Core Compound Information

DACM is a maleimide derivative of a 4-methylcoumarin core, specifically designed for high reactivity and selectivity towards sulfhydryl (thiol) groups present in cysteine residues of proteins and peptides. Upon reaction, it forms a stable thioether bond, leading to the covalent attachment of the fluorescent coumarin moiety to the target molecule.

| Property | Value |

| Chemical Name | N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide |

| Abbreviation | DACM |

| CAS Number | 55145-14-7 |

| Molecular Formula | C₁₆H₁₄N₂O₄ |

| Molecular Weight | 298.29 g/mol |

| Excitation Wavelength (Ex) | ~396 nm |

| Emission Wavelength (Em) | ~468 nm |

| Appearance | Solid |

| Reactivity | Highly selective for thiol groups (cysteine) |

Mechanism of Action: Thiol-Maleimide Reaction

The high selectivity of DACM for cysteine residues is based on the Michael addition reaction between the thiol group of cysteine and the electron-deficient double bond of the maleimide ring. This reaction proceeds efficiently at neutral to slightly acidic pH (6.5-7.5), where the thiol group is sufficiently nucleophilic to attack the maleimide. At pH values above 7.5, the maleimide can also react with primary amines, such as the side chain of lysine, although the reaction with thiols is significantly faster at neutral pH.[1]

The reaction results in the formation of a stable, covalent thioether linkage. The environment of the coumarin fluorophore can influence its photophysical properties, and changes in fluorescence upon binding can sometimes be observed, providing insights into the local environment of the labeled cysteine residue.

Caption: Reaction of DACM with a protein thiol group.

Experimental Protocols

The following provides a general protocol for labeling proteins with DACM. Optimization of specific parameters such as dye-to-protein ratio and incubation time may be necessary for different proteins.

Materials:

-

DACM

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Protein of interest in a suitable buffer (e.g., PBS, HEPES, Tris at pH 7.0-7.5)

-

(Optional) Reducing agent such as TCEP (tris(2-carboxyethyl)phosphine)

-

Gel filtration column (e.g., Sephadex G-25) for purification

Protocol:

-

Protein Preparation:

-

Dissolve the protein in a degassed buffer at a concentration of 1-10 mg/mL. The buffer should be free of thiol-containing reagents.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. TCEP is preferred over DTT as it does not need to be removed prior to labeling.

-

-

DACM Stock Solution Preparation:

-

Prepare a 10 mM stock solution of DACM in anhydrous DMF or DMSO.

-

-

Labeling Reaction:

-

Add the DACM stock solution to the protein solution to achieve a final molar ratio of 10-20 moles of DACM per mole of protein.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted DACM by passing the reaction mixture through a gel filtration column equilibrated with the desired storage buffer.

-

-

Determination of Degree of Labeling (DOL):

-

The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of DACM (~396 nm). The molar extinction coefficient of DACM is required for this calculation.

-

Caption: Workflow for labeling proteins with DACM.

Applications in Research and Drug Development

DACM's utility as a fluorescent probe extends to various applications relevant to researchers, scientists, and drug development professionals.

1. Protein Structure and Function Studies: DACM can be used to label specific cysteine residues to study protein conformation and dynamics. Changes in the fluorescence of DACM upon protein folding, unfolding, or ligand binding can provide valuable information about the local environment of the labeled site.

2. Fluorescence Microscopy: DACM-labeled proteins can be visualized in cells using fluorescence microscopy to study their localization, trafficking, and interactions.[2] This is particularly useful for understanding the cellular mechanisms of action of protein-based therapeutics.

3. High-Throughput Screening (HTS) in Drug Discovery: Fluorescence-based assays are a cornerstone of HTS. DACM can be used to develop assays for enzymes that have a cysteine in their active site. Inhibition of the enzyme would prevent the reaction with a DACM-labeled substrate, leading to a measurable change in fluorescence.

4. Antibody-Drug Conjugate (ADC) Development: In the development of ADCs, selective labeling of antibodies is crucial. Maleimide chemistry is a common method for conjugating cytotoxic drugs to cysteine residues in antibodies. While DACM itself is not a drug, it can be used as a model compound to optimize labeling conditions and characterize the resulting conjugates.

5. Probing the Redox State of Cells: The reactivity of DACM with thiols makes it a potential tool for studying the cellular redox environment. Changes in the overall fluorescence of cells stained with DACM could reflect alterations in the levels of free thiols, which is relevant in various disease states, including cancer and neurodegenerative disorders.

Conclusion

N-(7-Dimethylamino-4-methyl-3-coumarinyl)maleimide (DACM) is a versatile and reliable thiol-reactive fluorescent probe with broad applications in biological research and drug development. Its favorable photophysical properties, high selectivity for cysteine, and the stability of the resulting conjugate make it an excellent choice for labeling proteins and other biomolecules. This guide provides the fundamental information and protocols necessary for the successful implementation of DACM in a variety of experimental settings, empowering researchers to further their understanding of complex biological systems.

References

The "Turn-On" Fluorescence of N-(4-Methylumbelliferyl)-maleimide: A Technical Guide for Thiol Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles governing the fluorescence of N-(4-Methylumbelliferyl)-maleimide (Mal-4MU), a widely utilized thiol-reactive fluorescent probe. We will delve into the underlying mechanism of its "turn-on" fluorescence, present key photophysical data, and provide detailed experimental protocols for its application in detecting and quantifying thiols in biological systems, with a specific focus on protein S-glutathionylation.

Core Principle of Fluorescence

The fluorescence of N-(4-Methylumbelliferyl)-maleimide is predicated on a sophisticated interplay between a fluorophore and a quenching moiety within the same molecule. The core of its functionality lies in the covalent modification of its maleimide group by a thiol, which elicits a dramatic increase in fluorescence intensity.

The Fluorophore: 4-Methylumbelliferone (4-MU)

The fluorescent engine of Mal-4MU is the 4-methylumbelliferone (4-MU) group, a well-characterized coumarin-based fluorophore. The fluorescence of 4-MU is highly dependent on the pH of its environment. It exhibits maximal fluorescence in slightly alkaline conditions.

The Quenching Mechanism: Intramolecular Photoinduced Electron Transfer (PET)

In its native, unreacted state, the Mal-4MU molecule exhibits minimal fluorescence. This quenched state is attributed to a process known as photoinduced electron transfer (PET). Upon excitation of the 4-MU fluorophore, the electron-deficient maleimide group can accept an electron from the excited fluorophore. This non-radiative de-excitation pathway effectively quenches the fluorescence.

The "Turn-On" Mechanism: Thiol-Maleimide Michael Addition

The "turn-on" fluorescence is triggered by the specific and efficient reaction of the maleimide group with a thiol (sulfhydryl group, -SH) from a molecule such as a cysteine residue in a protein or glutathione. This reaction is a Michael addition, forming a stable thioether bond. This covalent modification disrupts the electron-accepting ability of the maleimide moiety, thereby inhibiting the PET process. Consequently, upon excitation, the 4-MU fluorophore returns to its ground state via the emission of a photon, resulting in a significant increase in fluorescence.

Data Presentation: Photophysical Properties

| Property | 4-Methylumbelliferone (4-MU) | N-(4-Methylumbelliferyl)-maleimide (Unreacted) | N-(4-Methylumbelliferyl)-maleimide-Thiol Adduct |

| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ at ~360 nm (pH > 8) | Data not available | Data not available |

| Excitation Wavelength (λex) | 360-385 nm (pH dependent)[1][2] | Data not available | Expected to be similar to 4-MU |

| Emission Wavelength (λem) | ~445-455 nm[1][2] | Data not available | Expected to be similar to 4-MU |

| Quantum Yield (Φ) | ~0.6-0.9 (pH and solvent dependent) | Very low (quenched) | Expected to be high, approaching that of 4-MU |

| Fluorescence Lifetime (τ) | ~2-4 ns | Data not available | Data not available |

Experimental Protocols

This section provides detailed methodologies for the application of N-(4-Methylumbelliferyl)-maleimide in the detection of protein thiols, with a specific focus on protein S-glutathionylation.

General Protocol for Protein Labeling with Mal-4MU

This protocol can be adapted for labeling proteins with accessible cysteine residues.

Materials:

-

N-(4-Methylumbelliferyl)-maleimide (Mal-4MU)

-

Protein of interest with at least one free thiol group

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching reagent: L-cysteine or β-mercaptoethanol

-

Size-exclusion chromatography column or dialysis tubing for purification

Procedure:

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer to a concentration of 1-5 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding Mal-4MU.

-

Mal-4MU Stock Solution: Prepare a 10 mM stock solution of Mal-4MU in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the Mal-4MU stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add a 2- to 5-fold molar excess of L-cysteine or β-mercaptoethanol over the initial amount of Mal-4MU to quench any unreacted probe. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the unreacted probe and quenching reagent by size-exclusion chromatography or dialysis.

-

Analysis: The labeled protein can be analyzed by fluorescence spectroscopy, SDS-PAGE with fluorescence imaging, or mass spectrometry.

Detection of Protein S-Glutathionylation

This protocol outlines a workflow to specifically detect proteins that are S-glutathionylated in a cellular lysate.

Materials:

-

Cell lysate

-

N-Ethylmaleimide (NEM) for blocking free thiols

-

Glutaredoxin (Grx) enzyme system (including Grx, glutathione reductase, and NADPH)

-

N-(4-Methylumbelliferyl)-maleimide (Mal-4MU)

-

Trichloroacetic acid (TCA)

-

Acetone

-

SDS-PAGE equipment with fluorescence imaging capabilities

Procedure:

-

Cell Lysis and Blocking of Free Thiols: Lyse cells in a buffer containing 50 mM NEM to block all free cysteine residues. Incubate for 30 minutes at room temperature.

-

Protein Precipitation: Precipitate the proteins using TCA to remove excess NEM. Wash the protein pellet with cold acetone.

-

Resuspension: Resuspend the protein pellet in a suitable buffer for the glutaredoxin reaction.

-

Deglutathionylation: Treat the sample with the glutaredoxin enzyme system. This will specifically reduce the mixed disulfide bond between glutathione and the protein, exposing a free thiol group on the protein.

-

Labeling with Mal-4MU: Add a 10- to 20-fold molar excess of Mal-4MU to the reaction mixture and incubate for 2 hours at room temperature, protected from light.

-

Analysis by SDS-PAGE: Separate the labeled proteins by SDS-PAGE. Visualize the fluorescently labeled proteins using a gel imager with appropriate excitation and emission filters. The fluorescent bands correspond to the proteins that were initially S-glutathionylated.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual and experimental workflows related to the use of N-(4-Methylumbelliferyl)-maleimide.

Caption: Fluorescence "Turn-On" Mechanism of Mal-4MU.

Caption: Workflow for Detecting Protein S-Glutathionylation.

Caption: Thiol-Maleimide Reaction Schematic.

References

An In-depth Technical Guide to N-(4-Methylumbelliferyl)-maleimide for the Detection of Free Sulfhydryl Groups

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(4-Methylumbelliferyl)-maleimide (4-MUM), a fluorogenic probe designed for the sensitive detection and quantification of free sulfhydryl (thiol) groups in proteins, peptides, and other biomolecules. We will cover the core principles of detection, detailed experimental protocols, data interpretation, and key applications in research and drug development.

Introduction: The Significance of Sulfhydryl Detection

Free sulfhydryl groups, primarily found on cysteine residues, are among the most reactive functional groups in proteins. Their status—whether free or engaged in disulfide bonds—is critical to protein structure, stability, and function. The quantification of free thiols is fundamental for:

-

Structural Biology: Assessing the extent of disulfide bond formation and protein folding.

-

Enzymology: Investigating the role of active-site cysteine residues in catalysis.

-

Drug Development: Quantifying available sites for the site-specific conjugation of drugs, such as in the creation of Antibody-Drug Conjugates (ADCs).[1][2]

-

Redox Biology: Monitoring changes in the redox state of proteins, which is often associated with cellular signaling and disease pathology.

Maleimide-based reagents are a cornerstone for thiol detection due to their high reactivity and specificity toward sulfhydryl groups under physiological conditions.[3][4] N-(4-Methylumbelliferyl)-maleimide (4-MUM) is a specialized probe that leverages this chemistry, offering a sensitive fluorescence-based readout.

Principle of Detection: Fluorogenic Response

The detection mechanism of 4-MUM is based on a specific and rapid chemical reaction known as a Michael addition. The electron-poor double bond within the maleimide ring of 4-MUM reacts selectively with the nucleophilic sulfhydryl group of a cysteine residue. This reaction, which is most efficient at a pH range of 6.5-7.5, forms a stable, covalent thioether bond.[5]

A key feature of 4-MUM, like many similar coumarin-based maleimide probes, is its fluorogenic nature. The unreacted 4-MUM molecule exhibits minimal native fluorescence. It is hypothesized that the electron-withdrawing maleimide moiety quenches the fluorescence of the attached 4-methylumbelliferyl fluorophore. Upon covalent reaction with a thiol, the maleimide double bond is saturated, disrupting this quenching effect and leading to a significant increase in fluorescence intensity. This "turn-on" mechanism provides a high signal-to-noise ratio, as the signal is generated directly in proportion to the amount of labeled thiol.

Diagram: Reaction Mechanism of 4-MUM with a Sulfhydryl Group

Properties of N-(4-Methylumbelliferyl)-maleimide

Precise quantitative data for the 4-MUM probe and its thiol adduct are not widely published. The data below is based on the calculated molecular properties and the known, well-characterized fluorescence properties of its core fluorophore, 4-methylumbelliferone (4-MU), which are expected to be very similar to the thiol adduct.

| Property | Value | Notes |

| Chemical Properties | ||

| Molecular Formula | C₁₄H₉NO₄ | Based on the structure of 7-(maleimido)-4-methylcoumarin. |

| Molecular Weight | ~255.23 g/mol | Calculated value. |

| Reactive Group | Maleimide | Reacts specifically with sulfhydryl groups.[3] |

| Fluorescent Properties (Thiol Adduct) | ||

| Excitation Maximum (λex) | ~360 - 370 nm | Based on the properties of the 4-methylumbelliferone fluorophore at neutral to high pH. The excitation maximum is pH-dependent.[6][7] |

| Emission Maximum (λem) | ~445 - 455 nm | The emission of 4-methylumbelliferone produces a bright blue fluorescence.[6][7] |

| Recommended pH Range | 6.5 - 7.5 | Optimal for specific reaction with thiols while minimizing reaction with amines.[5] |

| Quantum Yield (Φ) | > 0.6 | The quantum yield of the free fluorophore 4-methylumbelliferone is high; the adduct is expected to have similarly bright fluorescence. |

| Solubility | Soluble in organic solvents (DMSO, DMF); low aqueous solubility. | Stock solutions should be prepared in an anhydrous organic solvent. |

Detailed Experimental Protocol

This protocol provides a general workflow for labeling a protein sample with 4-MUM. Optimization, particularly of the molar ratio of probe to protein, is recommended for each specific application.

4.1 Materials Required

-

N-(4-Methylumbelliferyl)-maleimide (4-MUM)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Protein sample (1-10 mg/mL)

-

Reaction Buffer: Amine-free and thiol-free buffer, pH 7.0-7.5 (e.g., Phosphate-Buffered Saline (PBS), HEPES).

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reducing disulfide bonds.

-

Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) for removing excess probe.[5]

-

Fluorometer or fluorescence plate reader.

4.2 Protocol Steps

-

Buffer Preparation: Prepare the desired reaction buffer and degas thoroughly by applying a vacuum or by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes. This is critical to prevent oxidation of free thiols.[5]

-

Protein Sample Preparation: Dissolve the protein to be labeled in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfide Bonds: To quantify total thiols, disulfide bonds must first be reduced.

-

Add a 10-100 fold molar excess of TCEP to the protein solution.

-

Incubate for 20-30 minutes at room temperature.

-

Note: If using DTT, the excess DTT must be removed by dialysis or desalting prior to adding the maleimide probe, as it will compete for the reagent. TCEP does not need to be removed.

-

-

Preparation of 4-MUM Stock Solution: Immediately before use, dissolve 4-MUM in anhydrous DMSO or DMF to a concentration of 1-10 mM. Vortex briefly to ensure it is fully dissolved. Store any unused stock solution in the dark at -20°C.

-

Conjugation Reaction:

-

Add the 4-MUM stock solution to the protein solution while gently stirring. A starting 10-20 fold molar excess of the probe to the estimated number of sulfhydryl groups is recommended.[5]

-

Flush the reaction vial with inert gas, seal it tightly, and protect it from light.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Removal of Unreacted Probe: Separate the labeled protein from the unreacted 4-MUM using a pre-equilibrated gel filtration or spin desalting column. The first colored/fluorescent fraction to elute will be the protein conjugate.[5]

-

Quantification:

-

Measure the fluorescence of the purified conjugate using a fluorometer set to the appropriate excitation and emission wavelengths (e.g., Ex: ~365 nm, Em: ~450 nm).

-

The concentration of free sulfhydryls can be determined by comparing the fluorescence intensity to a standard curve prepared with a known concentration of a thiol-containing compound like L-cysteine.

-

Diagram: Experimental Workflow for Sulfhydryl Quantification

References

- 1. Drug Conjugation via Maleimide-Thiol Chemistry Does Not Affect Targeting Properties of Cysteine-Containing Anti-FGFR1 Peptibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methylumbelliferyl-N-acetyl-alpha-D-neuraminic Acid Sodium Salt 76204-02-9 | 東京化成工業株式会社 [tcichemicals.com]

- 5. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for N-(4-Methylumbelliferyl)-maleimide (MBM) Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of N-(4-Methylumbelliferyl)-maleimide (MBM) as a fluorescent labeling reagent for proteins. MBM is a thiol-reactive fluorescent probe that selectively labels cysteine residues, enabling the investigation of protein structure, function, and interactions.

Introduction

N-(4-Methylumbelliferyl)-maleimide (MBM) is a coumarin-based fluorescent dye containing a maleimide group. The maleimide moiety reacts specifically with the sulfhydryl group of cysteine residues in proteins under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[1] The 4-methylumbelliferyl fluorophore exhibits pH-dependent fluorescence, with excitation maxima ranging from 320 to 360 nm and emission maxima from 445 to 455 nm.[2][3] This property makes MBM a versatile tool for various biophysical and cellular studies, including protein conformational changes, enzyme kinetics, and cellular imaging.[][5]

Data Presentation

Spectral Properties of N-(4-Methylumbelliferyl)-cysteine Adduct

| Property | Value | Reference |

| Excitation Maximum (λex) | 320 - 360 nm (pH dependent) | [2][3] |

| Emission Maximum (λem) | 445 - 455 nm (pH dependent) | [2][3] |

| Molar Extinction Coefficient (ε) at λex | To be determined empirically | |

| Correction Factor (CF280) at 280 nm | To be determined empirically |

Typical Parameters for Degree of Labeling (DOL) Calculation

| Parameter | Symbol | Formula |

| Corrected Absorbance at 280 nm | A_prot_ | A_obs_ - (A_max_ x CF₂₈₀) |

| Protein Concentration | [Protein] (M) | A_prot_ / (ε_prot_ x path length) |

| Dye Concentration | [Dye] (M) | A_max_ / (ε_dye_ x path length) |

| Degree of Labeling | DOL | [Dye] / [Protein] |

Experimental Protocols

Protocol 1: General Protein Labeling with MBM

This protocol outlines the fundamental steps for labeling a purified protein containing accessible cysteine residues with MBM.

Materials:

-

Purified protein with at least one cysteine residue

-

N-(4-Methylumbelliferyl)-maleimide (MBM)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Quenching Reagent: 2-Mercaptoethanol or L-cysteine

-

Solvent for MBM: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Purification column (e.g., gel filtration, dialysis cassette)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.

-

(Optional) If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or gel filtration before adding MBM.

-

-

MBM Stock Solution Preparation:

-

Prepare a 10 mM stock solution of MBM in anhydrous DMF or DMSO immediately before use. Protect the solution from light.

-

-

Labeling Reaction:

-

Add a 10-20 fold molar excess of the MBM stock solution to the protein solution. The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing during incubation is recommended.

-

-

Quenching the Reaction:

-

Add a 100-fold molar excess of 2-mercaptoethanol or L-cysteine to the reaction mixture to quench any unreacted MBM. Incubate for 30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove the unreacted MBM and quenching reagent by gel filtration chromatography (e.g., Sephadex G-25) or extensive dialysis against the Reaction Buffer.

-

Protocol 2: Determination of Degree of Labeling (DOL)

This protocol describes how to calculate the ratio of MBM molecules per protein molecule.

Procedure:

-

Measure Absorbance:

-

Measure the absorbance of the purified MBM-labeled protein solution at 280 nm (A_obs_) and at the excitation maximum of MBM (A_max_, typically around 360 nm). Use a quartz cuvette. The protein solution may need to be diluted to ensure the absorbance readings are within the linear range of the spectrophotometer.[6]

-

-

Determine Protein Concentration:

-

Calculate the corrected absorbance of the protein at 280 nm (A_prot_) using the formula: A_prot = A_obs - (A_max * CF280). The CF280 is the correction factor for the absorbance of MBM at 280 nm, which should be determined empirically by measuring the absorbance of a known concentration of the free dye at 280 nm and its λ_max_.

-

Calculate the molar concentration of the protein using the Beer-Lambert law: [Protein] = A_prot / (ε_prot * path length), where ε_prot_ is the molar extinction coefficient of the unlabeled protein at 280 nm.

-

-

Determine Dye Concentration:

-

Calculate the molar concentration of the MBM dye using the Beer-Lambert law: [Dye] = A_max / (ε_dye * path length), where ε_dye_ is the molar extinction coefficient of MBM at its λ_max_. This value should also be determined empirically.

-

-

Calculate DOL:

-

The Degree of Labeling is the molar ratio of the dye to the protein: DOL = [Dye] / [Protein].

-

Visualizations

References

- 1. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - AT [thermofisher.com]

- 2. (4-Methylumbelliferyl)-N-acetyl-α-D-neuraminic acid sodium salt | 76204-02-9 [m.chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 5. Coumarin-based Fluorescent Probes for Selectively Targeting and Imaging the Endoplasmic Reticulum in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. peakproteins.com [peakproteins.com]

Application Notes and Protocols: N-(4-Methylumbelliferyl)-maleimide in Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Methylumbelliferyl)-maleimide is a thiol-reactive fluorescent probe that offers high selectivity for sulfhydryl groups, which are primarily found in the cysteine residues of proteins.[1][2][3] The maleimide moiety reacts specifically with thiols at a neutral pH range (6.5-7.5) to form a stable, covalent thioether bond.[4][5] This probe is particularly useful in enzyme kinetics as it is essentially non-fluorescent in its unbound state but becomes highly fluorescent upon reaction with a thiol.[6][7] This "turn-on" fluorescence mechanism provides a direct and sensitive method for monitoring reactions involving cysteine residues or thiol-containing products.

These application notes describe two primary methodologies for utilizing N-(4-Methylumbelliferyl)-maleimide in enzyme kinetics:

-

Activity-Based Probe for Cysteine-Reactive Enzymes: Labeling and quantifying the activity of enzymes that possess a reactive cysteine residue in their active site, such as certain deubiquitinating enzymes (DUBs) or cysteine proteases.

-

Continuous Kinetic Assay for Thiol-Producing Enzymes: Measuring the real-time activity of enzymes that generate a product containing a free thiol group.

Physicochemical and Fluorescence Properties

A summary of the key properties of N-(4-Methylumbelliferyl)-maleimide and its thiol adduct is presented below. The fluorescence of the coumarin-based fluorophore is quenched by the maleimide group until the thioether bond is formed.[2][6]

| Property | N-(4-Methylumbelliferyl)-maleimide (Unreacted) | Thiol Adduct (Reacted) | Reference |

| Reactivity | Electrophilic, reacts with thiols (sulfhydryls) | Stable thioether bond | [1][5] |

| Optimal Reaction pH | 6.5 - 7.5 | - | [4] |

| Fluorescence | Very low to negligible | High | [6][7] |

| Typical Excitation λ | ~320 nm | ~360 nm | [8] |

| Typical Emission λ | - | ~445-460 nm | [8] |

Application 1: Activity-Based Probe for Cysteine-Reactive Enzymes

This application is analogous to methods used for profiling the activity of enzymes like DUBs, which rely on a reactive cysteine for catalysis.[9][10] By labeling the active-site cysteine, one can quantify the amount of active enzyme or screen for inhibitors that block this labeling.

Experimental Protocol: Inhibitor Screening for a Cysteine-Reactive Enzyme

This protocol details a method to screen for inhibitors of a purified enzyme with a known reactive cysteine. The principle is that an inhibitor will bind to the enzyme's active site and prevent or slow the labeling of the cysteine residue by N-(4-Methylumbelliferyl)-maleimide.

A. Materials Required:

-

Purified cysteine-reactive enzyme

-

N-(4-Methylumbelliferyl)-maleimide (MUMB-Mal)

-

Assay Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.4 (must be free of thiols)

-

Reducing Agent: 10 mM TCEP (tris(2-carboxyethyl)phosphine) stock solution

-

Quenching Solution: 20 mM L-cysteine or Glutathione in Assay Buffer

-

Test inhibitors dissolved in DMSO

-

Black, flat-bottom 96-well microplate

-

Fluorescence plate reader

B. Procedure:

-

Enzyme Preparation:

-

If the enzyme has disulfide bonds that may reduce the accessibility of the target cysteine, a pre-reduction step may be necessary. Incubate the enzyme with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

-

Crucially , remove the TCEP using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with degassed Assay Buffer.[1] This step is vital as any remaining TCEP will react with the MUMB-Mal.

-

Dilute the purified, reduced enzyme to a working concentration of 2X (e.g., 100 nM) in Assay Buffer.

-

-

Inhibitor Incubation:

-

Add 50 µL of the 2X enzyme solution to each well of the 96-well plate.

-

Add 1 µL of test inhibitor (or DMSO for control) to the wells.

-

Incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

-

Labeling Reaction:

-

Prepare a 2X working solution of MUMB-Mal (e.g., 2 µM) in Assay Buffer. Protect from light.

-

To initiate the reaction, add 50 µL of the 2X MUMB-Mal solution to all wells. The final concentration of enzyme will be 1X (e.g., 50 nM) and MUMB-Mal will be 1X (e.g., 1 µM).

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity every 60 seconds for 30-60 minutes.

-

Use an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

-

The rate of fluorescence increase is proportional to the rate of enzyme labeling.

-

-

Data Analysis:

-

For each well, calculate the initial rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Calculate the percent inhibition for each test compound compared to the DMSO control.

-

Data Presentation: Hypothetical Inhibitor Screening Data

| Inhibitor | Concentration (µM) | Initial Rate (RFU/min) | % Inhibition |

| DMSO (Control) | - | 1500 | 0% |

| Inhibitor A | 1 | 750 | 50% |

| Inhibitor A | 10 | 150 | 90% |

| Inhibitor B | 1 | 1450 | 3.3% |

| Inhibitor B | 10 | 1200 | 20% |

Workflow Diagram

Application 2: Continuous Kinetic Assay for Thiol-Producing Enzymes

This application is designed for enzymes that catalyze a reaction where one of the products contains a free sulfhydryl group. Examples could include certain peptidases that cleave a substrate to release a cysteine-containing peptide, or enzymes involved in glutathione metabolism. The rate of the enzymatic reaction is monitored by the corresponding rate of fluorescence increase as MUMB-Mal reacts with the liberated thiol product.

Experimental Protocol: Measuring Kinetics of a Thiol-Producing Enzyme

A. Materials Required:

-

Purified or crude enzyme solution

-

Enzyme substrate

-

N-(4-Methylumbelliferyl)-maleimide (MUMB-Mal)

-

Assay Buffer: 50 mM Tris, 100 mM NaCl, pH 7.5 (or other enzyme-compatible, thiol-free buffer)

-

Thiol standard for calibration curve (e.g., L-cysteine or Glutathione)

-

Black, flat-bottom 96-well microplate

-

Fluorescence plate reader

B. Procedure:

-

Thiol Standard Curve:

-

Prepare a series of known concentrations of the thiol standard (e.g., 0-50 µM L-cysteine) in Assay Buffer.

-

Add 100 µL of each standard concentration to wells in the 96-well plate.

-

Add MUMB-Mal to a final concentration of 100 µM.

-

Incubate for 30 minutes at room temperature, protected from light, to ensure the reaction goes to completion.

-

Read the endpoint fluorescence (Ex: 360 nm, Em: 450 nm).

-

Plot fluorescence vs. thiol concentration to create a standard curve. This will be used to convert RFU to moles of product.

-

-

Enzyme Kinetic Assay:

-

Prepare a 2X reaction mix containing the enzyme substrate at various concentrations (for Km determination) and MUMB-Mal (e.g., 100 µM) in Assay Buffer.

-

Add 50 µL of the 2X reaction mix to the wells of the 96-well plate.

-

Prepare a 2X enzyme solution in Assay Buffer.

-

To initiate the reactions, add 50 µL of the 2X enzyme solution to the wells.

-

Immediately place the plate in a fluorescence plate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity every 30 seconds for 20-30 minutes (Ex: 360 nm, Em: 450 nm). Ensure the reaction is in the linear range.

-

-

Data Analysis:

-

Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (µM/min) using the slope from the thiol standard curve.

-

Plot the initial reaction velocity (µM/min) against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Data Presentation: Hypothetical Kinetic Parameters

| Substrate Conc. (µM) | Initial Velocity (RFU/min) | Initial Velocity (µM/min) |

| 5 | 250 | 1.25 |

| 10 | 450 | 2.25 |

| 20 | 700 | 3.50 |

| 40 | 900 | 4.50 |

| 80 | 1000 | 5.00 |

| 160 | 1050 | 5.25 |

| Calculated Parameters | ||

| Km | 15 µM | |

| Vmax | 5.5 µM/min |

(Note: Assumes a standard curve where 200 RFU = 1 µM of thiol product)

Signaling Pathway and Assay Principle Diagram

This diagram illustrates the principle of the assay within a simplified signaling context where an upstream signal activates a peptidase, which then cleaves a substrate to produce a thiol-containing fragment that is detected by MUMB-Mal.

Conclusion